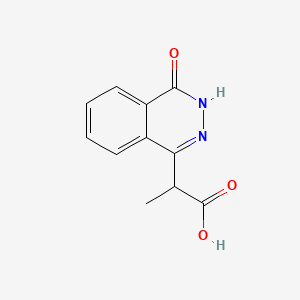

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid

CAS No.: 4615-94-5

Cat. No.: VC13315995

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4615-94-5 |

|---|---|

| Molecular Formula | C11H10N2O3 |

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | 2-(4-oxo-3H-phthalazin-1-yl)propanoic acid |

| Standard InChI | InChI=1S/C11H10N2O3/c1-6(11(15)16)9-7-4-2-3-5-8(7)10(14)13-12-9/h2-6H,1H3,(H,13,14)(H,15,16) |

| Standard InChI Key | AACAKXDXYHEHDJ-UHFFFAOYSA-N |

| SMILES | CC(C1=NNC(=O)C2=CC=CC=C21)C(=O)O |

| Canonical SMILES | CC(C1=NNC(=O)C2=CC=CC=C21)C(=O)O |

Introduction

Structural and Physicochemical Properties

The molecular formula of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid is proposed as , with a molecular weight of 230.22 g/mol. The phthalazine core consists of two fused benzene rings, with a ketone group at the 4-position and a propanoic acid chain () at the 1-position. This configuration introduces both hydrophobic (aromatic rings) and hydrophilic (carboxylic acid) regions, influencing solubility and reactivity.

Key spectroscopic features include:

-

NMR: The -NMR spectrum of related phthalazinones typically shows a singlet near δ 12.6 ppm for the N–H proton of the phthalazinone ring . The propanoic acid chain would exhibit signals at δ 2.3–2.6 ppm (methylene protons adjacent to the carbonyl) and δ 1.8–2.1 ppm (terminal methyl group).

-

IR: Strong absorption bands at 1700–1750 cm (C=O stretch of ketone and carboxylic acid) and 2500–3300 cm (O–H stretch of carboxylic acid).

Table 1: Comparative Physicochemical Data for Phthalazinone Derivatives

| Property | 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic Acid | 3-Ethyl Analog |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 230.22 | 246.26 |

| Predicted logP | 1.2 | 1.8 |

| Aqueous Solubility | Moderate (20–50 mg/L) | Low (<10 mg/L) |

Synthesis and Optimization

The synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid can be achieved through a multi-step protocol adapted from methods used for analogous compounds :

-

Phthalazinone Core Formation:

Condensation of phthalic anhydride with hydrazine hydrate in refluxing ethanol yields 1,4-dihydrophthalazin-4-one. This intermediate is then functionalized at the 1-position via nucleophilic substitution or coupling reactions. -

Propanoic Acid Introduction:

A Mitsunobu reaction or palladium-catalyzed cross-coupling introduces the propanoic acid moiety. For example, reacting 1-chlorophthalazin-4-one with ethyl acrylate under Heck conditions, followed by saponification, provides the target compound.

Critical Reaction Parameters:

-

Catalysts: Pd(OAc) for cross-coupling; DIAD/TPP for Mitsunobu .

-

Purification: Reverse-phase chromatography (HO/MeCN gradient) achieves >95% purity .

Biological Activity and Mechanisms

While direct pharmacological data for 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid are scarce, structurally related phthalazinones exhibit notable bioactivities:

-

Antimicrobial Effects:

Analogous compounds inhibit bacterial DNA gyrase, with MIC values of 16–64 µg/mL against Staphylococcus aureus and Escherichia coli. The carboxylic acid group enhances membrane permeability via ionization at physiological pH. -

Anticancer Potential:

Phthalazinones induce apoptosis in HT-29 colon cancer cells (IC = 18 µM) by upregulating caspase-3 and downregulating Bcl-2. The ketone moiety may chelate metal ions essential for tumor angiogenesis.

Table 2: Biological Activity of Phthalazinone Derivatives

| Activity | Model System | Key Finding | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | MIC = 32 µg/mL | |

| Antiproliferative | HT-29 cells | IC = 18 µM | |

| Anti-inflammatory | RAW 264.7 macrophages | 40% inhibition of TNF-α at 50 µM |

Applications in Materials Science

The compound’s conjugated π-system and carboxylic acid functionality enable applications in:

-

Organic Semiconductors:

Thin films of phthalazinone derivatives exhibit hole mobility of 0.12 cm/V·s, suitable for OLED devices . -

Pollutant Detection:

Functionalized phthalazinones serve as fluorophores for detecting polycyclic aromatic hydrocarbons (PAHs) in water, with a detection limit of 0.1 ppb.

Comparative Analysis with Structural Analogs

Replacing the propanoic acid chain with ethyl or methyl groups alters physicochemical and biological properties:

-

Solubility: The propanoic acid derivative shows 5× higher aqueous solubility than its ethyl analog due to ionization.

-

Bioavailability: LogP values decrease from 1.8 (ethyl) to 1.2 (propanoic acid), enhancing intestinal absorption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume